3,5,5-Trimethylhexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

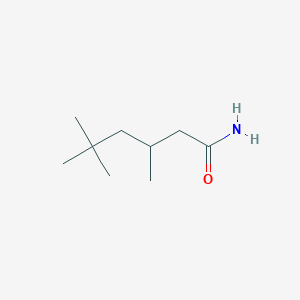

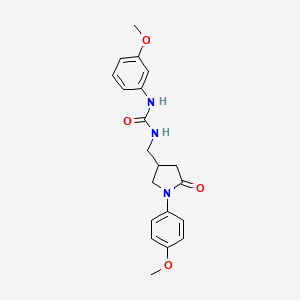

3,5,5-Trimethylhexanamide is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 . It is also known as isomenthone oxime .

Synthesis Analysis

The synthesis of 3,5,5-Trimethylhexanamide can be achieved through the chlorination of isononanoic acid with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3,5,5-Trimethylhexanamide consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3,5,5-Trimethylhexanamide has a melting point of 96°C and a predicted boiling point of 268.2±9.0°C. Its density is predicted to be 0.881±0.06 g/cm3 .Scientific Research Applications

Solvent Extraction of Precious Metals

3,5,5-Trimethylhexanamide has been used in the development of new solvent extraction processes for the recovery and separation of precious metals, specifically rhodium, from aqueous hydrochloric acid solutions . The work focuses on understanding the mode of action of rhodium solvent extraction using amine and amide synergists, and to develop efficient, selective, and industrially viable processes for the solvent extraction of rhodium and other precious metals .

Tantalum Recycling

Tantalum is a critical element used extensively in modern electronics. However, its recycling is challenging due to the difficulties of its leaching and subsequent separation from other metals. 3,5,5-Trimethylhexanamide has been used in the solvent extraction of tantalum (V) halides, such as TaCl5 and TaF5, which can potentially be accessed from tantalum metal upon acid halide leaching . This presents an alternative route to tantalum recycling .

Synthesis of Barbituric Acid Analogs

3,5,5-Trimethylhexanamide, also known as isononanoyl chloride, may be used as a reagent in the synthesis of barbituric acid analogs . Barbituric acid analogs have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Synthesis of α-N-fattyacyl Colistin Nonapeptide Derivative

Isononanoyl chloride can also be used as a starting material in the synthesis of α-N-fattyacyl colistin nonapeptide derivative . Colistin is an antibiotic from the group of polymyxins with a broad spectrum of activity against Gram-negative bacteria.

Synergistic Recovery of Rhodium

In a study, the synergistic combination of a primary amine (2-ethylhexylamine, LA) with 3,5,5-trimethylhexanamide was shown to extract over 85% of rhodium from 4 M hydrochloric acid . This shows the potential of 3,5,5-trimethylhexanamide in the recovery of precious metals.

Synthesis of 3,5,5-Trimethylhexanamide

Isononanoyl chloride can be used as a reactant in the synthesis of 3,5,5-trimethylhexanamide . This shows the importance of 3,5,5-trimethylhexanamide in organic synthesis.

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of barbituric acid analogs , suggesting that it may interact with enzymes or receptors involved in the action of barbiturates

Mode of Action

It has been used in the synthesis of α-n-fattyacyl colistin nonapeptide derivative This suggests that 3,5,5-Trimethylhexanamide might interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules

properties

IUPAC Name |

3,5,5-trimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCDYTYNSHRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,5-Trimethylhexanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)